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Cat. No.: B15568947 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing PSB-1114 tetrasodium, a

selective P2Y2 receptor agonist, to study fibroblast activation. Fibroblast activation is a critical

process in tissue repair and the pathogenesis of fibrotic diseases. Understanding the signaling

pathways that modulate this process is essential for the development of novel therapeutic

strategies. PSB-1114 provides a valuable tool for in vitro and in vivo investigations of the role of

the P2Y2 purinergic receptor in these processes.

Introduction
Fibroblast activation is characterized by the transformation of quiescent fibroblasts into

proliferative and contractile myofibroblasts, which are responsible for the excessive deposition

of extracellular matrix (ECM) components, a hallmark of fibrosis.[1][2] Transforming growth

factor-beta (TGF-β) is a potent inducer of fibroblast activation.[3][4][5] The purinergic receptor

P2Y2 has emerged as a significant promoter of fibroblast activation and skeletal muscle

fibrosis.[1][2] PSB-1114 tetrasodium, as a selective agonist of the P2Y2 receptor, can be

employed to mimic and study the pathological activation of fibroblasts.[6][7] Activation of the

P2Y2 receptor by PSB-1114 has been shown to enhance the proliferation and ECM production
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in fibroblasts.[1][2][6] The downstream signaling pathways implicated in P2Y2-mediated

fibroblast activation include AKT, ERK, and PKC.[1][2]

Data Presentation
The following table summarizes the quantitative data on the effects of PSB-1114 on fibroblast

activation as reported in the literature.

Compound Cell Type
Concentrati
on

Time
Observed
Effect

Reference

PSB-1114

Wild type

mouse

skeletal

muscle

fibroblasts

10 µM
6, 12, 24, 48,

64, and 72 h

Slightly

enhanced

proliferation.

[1]

PSB-1114

Wild type

mouse

skeletal

muscle

fibroblasts

Not specified Not specified

Increased

protein levels

of TGF-β1,

CTGF,

Collagen I,

and

fibronectin.

[1][6]

Signaling Pathway
The activation of the P2Y2 receptor by PSB-1114 initiates a signaling cascade that promotes

fibroblast activation and fibrosis. This pathway involves the activation of key downstream

kinases.
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PSB-1114 signaling pathway in fibroblast activation.

Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of PSB-1114 on

fibroblast activation.
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Preparation

Treatment

Analysis

1. Isolate Primary Fibroblasts
(e.g., from mouse skeletal muscle)

2. Culture and Expand Fibroblasts

3. Treat Fibroblasts with PSB-1114
(e.g., 10 µM)

4. Include Control Groups
(Vehicle, P2Y2 Antagonist like AR-C118925)

5. Assess Cell Proliferation
(e.g., CCK-8 Assay)

6. Analyze Protein Expression
(α-SMA, Collagen I, CTGF, Fibronectin)

7. Evaluate Cell Migration
(e.g., Transwell Assay)

8. Data Analysis and Interpretation

Click to download full resolution via product page

Workflow for studying fibroblast activation with PSB-1114.

Experimental Protocols
Protocol 1: Isolation and Culture of Mouse Skeletal
Muscle Fibroblasts
This protocol is adapted from methodologies described for isolating primary fibroblasts.[1]

Materials:

RPMI-1640 medium
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Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Collagenase Type II

Dulbecco's Phosphate-Buffered Saline (DPBS)

Sterile dissection tools

Petri dishes

Centrifuge tubes

Cell culture flasks (25 cm²)

Cell culture incubator (37°C, 5% CO₂)

Procedure:

Euthanize mice according to approved institutional guidelines.

Carefully dissect the hind leg muscles and place them in a petri dish containing ice-cold

RPMI-1640.

Under a dissecting microscope, remove blood vessels and bones from the muscle tissue.

Mince the muscle tissue into a slurry of approximately 2 mm³ pieces.

Transfer the minced tissue to a sterile tube containing a solution of Collagenase Type II (10

mg/mL) in complete culture medium (RPMI-1640 with 10% FBS and 1% Penicillin-

Streptomycin).

Incubate overnight at 37°C to digest the tissue.

Following incubation, centrifuge the cell suspension at 1600 x g for 10 minutes.

Aspirate the supernatant and wash the cell pellet with 5 mL of sterile DPBS. Repeat the

centrifugation and washing step twice.
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Resuspend the final cell pellet in 4-6 mL of fresh, warm complete culture medium.

Plate the cell suspension into 25 cm² cell culture flasks. Initially, use a low volume of media

to allow the tissue pieces to adhere.

Place the flasks in a cell culture incubator.

After 3-4 days, gently add another 2 mL of complete medium. Outgrowth of fibroblasts

should be observable within 3-7 days.

Change the medium every 2-3 days and subculture the cells as they reach confluence.

Protocol 2: Treatment of Fibroblasts with PSB-1114
Materials:

Cultured fibroblasts (from Protocol 1)

PSB-1114 tetrasodium stock solution (e.g., 10 mM in sterile water or buffer)

Complete culture medium

Vehicle control (the same solvent used for the stock solution)

P2Y2 antagonist (optional control), e.g., AR-C118925

Procedure:

Seed the fibroblasts in appropriate culture vessels (e.g., 6-well plates for protein analysis,

96-well plates for proliferation assays) at a desired density and allow them to adhere

overnight.

The following day, replace the medium with fresh complete culture medium.

Prepare working solutions of PSB-1114 by diluting the stock solution in culture medium to

the final desired concentration (e.g., 10 µM).

Add the PSB-1114 working solution to the respective wells.
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For control wells, add an equivalent volume of the vehicle. If using a P2Y2 antagonist, pre-

treat the cells with the antagonist (e.g., 100 µM AR-C118925) for a specified time before

adding PSB-1114.

Incubate the cells for the desired time points (e.g., 6, 12, 24, 48, 64, or 72 hours) before

proceeding with analysis.

Protocol 3: Assessment of Fibroblast Proliferation (CCK-
8 Assay)
Materials:

Fibroblasts cultured in a 96-well plate

Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay

Microplate reader

Procedure:

At the end of the treatment period with PSB-1114, add 10 µL of the CCK-8 solution to each

well of the 96-well plate.

Incubate the plate for 1-4 hours in the cell culture incubator.

Measure the absorbance at 450 nm using a microplate reader.

The absorbance is directly proportional to the number of viable cells. Calculate the

percentage of proliferation relative to the vehicle control.

Protocol 4: Western Blot Analysis of Fibrotic Markers
Materials:

Treated and control fibroblast cell lysates

RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against α-SMA, Collagen I, CTGF, Fibronectin, and a loading control

(e.g., GAPDH or β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

Determine the protein concentration of each lysate using a BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibodies overnight at 4°C.

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.
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Apply the ECL substrate and visualize the protein bands using an imaging system.

Quantify the band intensities and normalize them to the loading control to determine the

relative protein expression levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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